molecular formula C12H17FN2 B13726000 3-Fluoro-5-(1-methylpiperidin-4-yl)aniline

3-Fluoro-5-(1-methylpiperidin-4-yl)aniline

Cat. No.: B13726000
M. Wt: 208.27 g/mol
InChI Key: HTQVUKHHGBUVPS-UHFFFAOYSA-N
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Description

3-Fluoro-5-(1-methylpiperidin-4-yl)aniline is an organic compound with the molecular formula C12H17FN2 It is a fluorinated aniline derivative, characterized by the presence of a fluorine atom at the 3-position and a 1-methylpiperidin-4-yl group at the 5-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(1-methylpiperidin-4-yl)aniline typically involves the introduction of the fluorine atom and the 1-methylpiperidin-4-yl group onto the aniline ring. One common method involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aniline ring using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions. The 1-methylpiperidin-4-yl group can be introduced via a reductive amination reaction, where the aniline is reacted with 1-methylpiperidine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(1-methylpiperidin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of various substituted aniline derivatives.

Scientific Research Applications

3-Fluoro-5-(1-methylpiperidin-4-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(1-methylpiperidin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 1-methylpiperidin-4-yl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline
  • 3-Fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline

Uniqueness

3-Fluoro-5-(1-methylpiperidin-4-yl)aniline is unique due to the specific positioning of the fluorine atom and the 1-methylpiperidin-4-yl group on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

3-fluoro-5-(1-methylpiperidin-4-yl)aniline

InChI

InChI=1S/C12H17FN2/c1-15-4-2-9(3-5-15)10-6-11(13)8-12(14)7-10/h6-9H,2-5,14H2,1H3

InChI Key

HTQVUKHHGBUVPS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC(=CC(=C2)F)N

Origin of Product

United States

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